N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is an organic compound known for its multifaceted applications in scientific research. This molecule incorporates multiple functional groups, making it a subject of interest for various chemical reactions and biological studies. The isoquinoline and furan moieties contribute to its unique properties and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Building Blocks: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and furan-2-yl-ethanol.
Formation of the Intermediate: : An alkylation reaction between 3,4-dihydroisoquinoline and furan-2-yl-ethanol produces the intermediate compound.
Oxalamide Formation: : The intermediate undergoes acylation with oxalyl chloride followed by a substitution reaction with phenethylamine to form N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.
Industrial Production Methods: In an industrial setting, this synthesis can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature and pressure. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation at the isoquinoline ring to form quinoline derivatives.
Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into a diamine derivative.
Substitution: : The furan ring is prone to electrophilic substitution reactions due to its electron-rich nature.
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: : Halogens, alkyl halides, and nitronium ions under acidic conditions.
Quinoline derivatives via oxidation.
Diamine derivatives through reduction.
Halogenated furans from substitution reactions.
Scientific Research Applications
Chemistry:
As a ligand in coordination chemistry to form metal complexes.
Used in organic synthesis as an intermediate for synthesizing other complex molecules.
Investigated for its potential as an enzyme inhibitor.
Studied for its antimicrobial properties against various bacterial strains.
Explored for its potential use as a therapeutic agent in neurodegenerative diseases due to its interaction with specific molecular targets in the nervous system.
Applied in the development of novel materials with unique properties for electronic and photonic applications.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.
Molecular Targets and Pathways Involved:Enzymes: : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular processes.
Receptors: : It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.
Comparison with Similar Compounds
Similar Compounds:
N1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-thiophen-2-yl)ethyl)-N2-phenethyloxalamide.
Highlighting Its Uniqueness: The unique combination of isoquinoline and furan rings in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide sets it apart from other similar compounds
There you have it! A deep dive into the fascinating world of this compound. Thoughts?
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique molecular structure that includes a dihydroisoquinoline moiety, a furan ring, and various aromatic groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of this compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The intricate structure allows for multiple interactions with biological targets, which may enhance its pharmacological properties.
Key Structural Features
Feature | Description |
---|---|
Dihydroisoquinoline | Core structure linked to various activities |
Furan Ring | Potential for hydrogen bonding and π-π interactions |
Aromatic Groups | Enhance binding affinity and specificity |
The biological activity of this compound likely involves interactions with specific enzymes or receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the furan ring could facilitate key hydrogen bonding interactions. The presence of phenethyl and other aromatic substituents may further modulate the compound's binding characteristics.
In Vitro Studies
Preliminary studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, compounds derived from furan derivatives have shown promise as inhibitors for various enzymes involved in inflammatory pathways:
- Inhibition of PI3Kgamma : A study highlighted the effectiveness of furan-based compounds as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), which plays a crucial role in inflammatory responses .
In Vivo Studies
While specific in vivo studies on this compound remain limited, related compounds have demonstrated efficacy in animal models. For example, selective PI3Kgamma inhibitors led to reduced leukocyte recruitment in mouse models of acute inflammation .
Case Studies
- Furan Derivatives as Drug Candidates :
- SARS-CoV-2 Inhibitors :
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h1-11,16,22H,12-15,17-18H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVWWRZYBKTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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